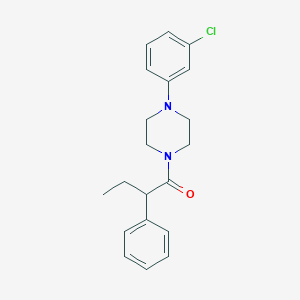
1-(3-氯苯基)-4-(2-苯基丁酰)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a phenylbutanoyl group attached to a piperazine ring.
科学研究应用
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 2-phenylbutanoyl chloride.
Formation of Intermediate: The 3-chlorophenylamine is reacted with the 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with piperazine to form the final product, 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
作用机制
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the phenylbutanoyl group.
4-(2-Phenylbutanoyl)piperazine: Lacks the chlorophenyl group.
1-(4-Chlorophenyl)-4-(2-phenylbutanoyl)piperazine: Has a different position of the chlorine atom.
Uniqueness
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one is unique due to the presence of both the chlorophenyl and phenylbutanoyl groups, which confer specific chemical and biological properties
属性
分子式 |
C20H23ClN2O |
|---|---|
分子量 |
342.9 g/mol |
IUPAC 名称 |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C20H23ClN2O/c1-2-19(16-7-4-3-5-8-16)20(24)23-13-11-22(12-14-23)18-10-6-9-17(21)15-18/h3-10,15,19H,2,11-14H2,1H3 |
InChI 键 |
GPVLHZKWWXNMLG-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330531.png)
![2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B330532.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide](/img/structure/B330535.png)
![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B330536.png)
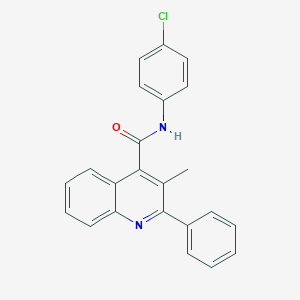
![N~5~-[2-(4-CHLORO-3-NITROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B330539.png)
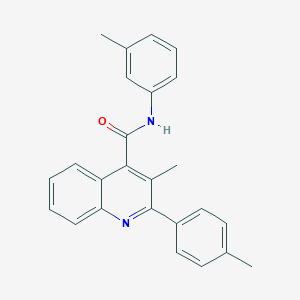
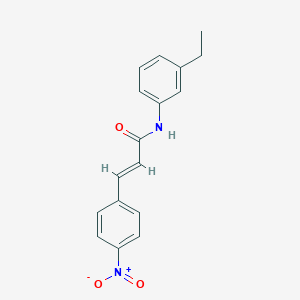
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330542.png)
![3-(2-chlorophenyl)-N-[2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B330545.png)
![2-(4-chlorophenyl)-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetamide](/img/structure/B330546.png)
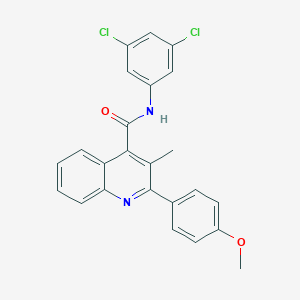
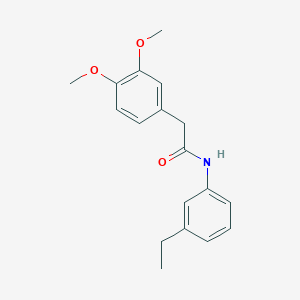
![2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330553.png)
